molecular formula C7H10O B1594827 1-Methoxy-1,3-cyclohexadiene CAS No. 2161-90-2

1-Methoxy-1,3-cyclohexadiene

Cat. No. B1594827
CAS RN: 2161-90-2
M. Wt: 110.15 g/mol
InChI Key: LNRUJSUKKBJFOM-UHFFFAOYSA-N
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Description

1-Methoxy-1,3-cyclohexadiene is a chemical compound with the formula C7H10O and a molecular weight of 110.1537 . It is also known by other names such as 1,3-Cyclohexadiene, 1-methoxy- and 1-methoxycyclohexa-1,3-diene .


Synthesis Analysis

1-Methoxy-1,3-cyclohexadiene is a useful Diels-Alder diene employed in Diels-Alder cycloadditions . It undergoes Diels-Alder reaction with alkyne to yield anisole derivative .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-1,3-cyclohexadiene can be represented by the IUPAC Standard InChI: InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,5H,4,6H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Methoxy-1,3-cyclohexadiene is known to participate in Diels-Alder cycloadditions . In these reactions, it interacts with alkynes to produce anisole derivatives .


Physical And Chemical Properties Analysis

1-Methoxy-1,3-cyclohexadiene has a molecular weight of 110.1537 . More detailed physical and chemical properties may be available from specialized databases or scientific literature .

Scientific Research Applications

Hetero-Diels-Alder Reactions

1-Methoxy-1,3-cyclohexadiene has been utilized in Hetero-Diels-Alder reactions. For instance, its reaction with sulfur dioxide via a Diels-Alder reaction can lead to the formation of a sultine. This type of reaction is significant in organic synthesis for creating complex molecular structures (Suárez et al., 1995).

Cycloaddition Reactions

The compound has also been studied in the context of cycloaddition reactions. It has been found to participate in reactions leading to various cyclohexenones and other bicyclic structures, which are crucial intermediates in the synthesis of more complex molecules (Yates & Langford, 1981).

Reaction Mechanism Studies

Research has been conducted on the mechanism of reactions involving 1-Methoxy-1,3-cyclohexadiene, such as the [2+4] cycloaddition in ion-molecule reactions. These studies provide valuable insights into the behavior of this compound under various reaction conditions (Doorn et al., 1978).

Organometallic Chemistry

In organometallic chemistry, 1-Methoxy-1,3-cyclohexadiene has been investigated for forming complexes with metals like iron and palladium. These complexes have applications in catalysis and material science (Birch et al., 1968; Peitropaolo et al., 1973).

Enantioselective Synthesis

It has been used in the context of enantioselective synthesis, particularly in Diels-Alder reactions with electron-deficient alkenes. These reactions are vital for producing chiral compounds, which are essential in the pharmaceutical industry (Sudo et al., 2008).

Mechanism of Action

The mechanism of action of 1-Methoxy-1,3-cyclohexadiene primarily involves its role as a diene in Diels-Alder cycloadditions . In these reactions, it combines with a dienophile (in this case, an alkyne) to form a cyclic compound .

Safety and Hazards

Safety data sheets indicate that 1-Methoxy-1,3-cyclohexadiene is a flammable liquid and vapor that may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be used only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for the research and application of 1-Methoxy-1,3-cyclohexadiene are not mentioned in the retrieved sources, its role in Diels-Alder reactions suggests potential uses in organic synthesis . Further studies could explore new reactions and applications for this compound.

properties

IUPAC Name

1-methoxycyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRUJSUKKBJFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072015
Record name Cyclohexadiene, 1-methoxy-
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2161-90-2, 69912-91-0
Record name 1-Methoxy-1,3-cyclohexadiene
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URL https://commonchemistry.cas.org/detail?cas_rn=2161-90-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxycyclohexa-1,3-diene
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Record name Cyclohexadiene, 1-methoxy-
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Record name Cyclohexadiene, 1-methoxy-
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Record name Cyclohexadiene, 1-methoxy-
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Record name 1-methoxycyclohexa-1,3-diene
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Record name 1-methoxycyclohexadiene
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Synthesis routes and methods

Procedure details

Reduction of anisole. Lithium, in small pieces, (8.75 g, 1.25 gram-atoms) was added to a solution of anisole (54 g, 0.5 mol) in n-propylamine (400 mL), ethylenediamine (105 g (1.75 mol) and t-butanol (111 g, 1.5 mol) cooled to -18°. The temperature increased to 12° and then decreased to -5°. After 2 hr all of the lithium had reacted and the reaction mixture was diluted with 800 mL of water added slowly. The mixture was extracted with ether (3×250 mL). The ether extracts were washed with water (3×200 mL) and brine (1×100 mL) and evaporated. The residue was distilled to give 27.5 g (50% of 1-methoxy-1,4-cyclohexadiene containing 10% of 1-methoxy-1,3-cyclohexadiene by glpc and nmr.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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